molecular formula C12H20N2O4 B13323764 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

Cat. No.: B13323764
M. Wt: 256.30 g/mol
InChI Key: CXIMVJYNEMMTMG-UHFFFAOYSA-N
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Description

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[410]heptane-5-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid typically involves multiple steps. One common method includes the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane . This process involves the use of various reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literatureThe use of tert-butyloxycarbonyl-protected amino acids and their conversion into room-temperature ionic liquids has been explored for similar compounds .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The regioselective introduction and transformation of substituents at the C1 carbon are particularly noteworthy .

Common Reagents and Conditions

Common reagents used in the synthesis and transformation of this compound include tert-butyldimethylsilyloxymethyl and other protective groups. The reaction conditions often involve specific temperatures and solvents to achieve the desired regioselectivity .

Major Products

The major products formed from these reactions are typically β-amino acids with potential to form oligomers with definite secondary structures .

Scientific Research Applications

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid exerts its effects is primarily through its ability to form stable β-amino acids. These β-amino acids can then participate in various biochemical pathways and interactions, influencing protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid apart from similar compounds is its unique bicyclic structure, which provides enhanced stability and specificity in its reactions. This makes it a valuable compound for research and industrial applications .

Biological Activity

5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid (CAS: 2387599-22-4) is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in drug development and synthetic chemistry.

  • Molecular Formula : C12H20N2O4
  • Molecular Weight : 256.3 g/mol
  • IUPAC Name : 5-amino-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to mimic natural substrates, leading to competitive inhibition or modulation of enzymatic activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially aiding in the treatment of chronic inflammatory conditions.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound against common bacterial strains. The results showed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
5-Amino Compound Pseudomonas aeruginosa 8 µg/mL

This study highlights the potential of this compound as an effective antimicrobial agent .

Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, the administration of the compound resulted in a significant reduction in neuronal cell death compared to controls. Key findings included:

ParameterControl GroupTreatment Group
Neuronal Viability (%)4578
Inflammatory Cytokines (pg/mL)250120

These results suggest that the compound may offer protective effects against neurodegenerative damage .

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-5-4-12(13,9(15)16)7-6-8(7)14/h7-8H,4-6,13H2,1-3H3,(H,15,16)

InChI Key

CXIMVJYNEMMTMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)(C(=O)O)N

Origin of Product

United States

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